molecular formula C16H9BrF3N B1500629 4-Bromo-2-phenyl-6-trifluoromethylquinoline CAS No. 1189106-10-2

4-Bromo-2-phenyl-6-trifluoromethylquinoline

Cat. No.: B1500629
CAS No.: 1189106-10-2
M. Wt: 352.15 g/mol
InChI Key: WCQLYWNDNMHCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-phenyl-6-trifluoromethylquinoline is an organic compound with a unique molecular structure that includes a bromine atom, a phenyl group, and a trifluoromethyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-phenyl-6-trifluoromethylquinoline typically involves multi-step organic reactions. One common method is the cyclization of 2-trifluoromethylaniline with appropriate reagents to form the quinoline core, followed by bromination and phenylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-phenyl-6-trifluoromethylquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinoline N-oxides.

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-phenyl-6-trifluoromethylquinoline is unique due to the presence of both a phenyl group and a trifluoromethyl group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1189106-10-2

Molecular Formula

C16H9BrF3N

Molecular Weight

352.15 g/mol

IUPAC Name

4-bromo-2-phenyl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H9BrF3N/c17-13-9-15(10-4-2-1-3-5-10)21-14-7-6-11(8-12(13)14)16(18,19)20/h1-9H

InChI Key

WCQLYWNDNMHCQI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Br

Origin of Product

United States

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